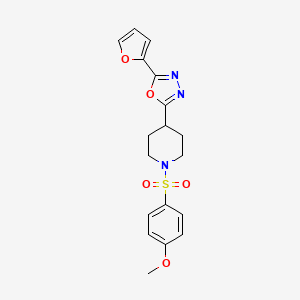

2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-(furan-2-yl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-24-14-4-6-15(7-5-14)27(22,23)21-10-8-13(9-11-21)17-19-20-18(26-17)16-3-2-12-25-16/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKKKNNKYNUIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The furan and piperidine rings are introduced through subsequent reactions involving nucleophilic substitution and sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

化学反应分析

Oxidation Reactions

The oxadiazole and furan rings are susceptible to oxidation under controlled conditions:

Mechanistic Insight :

-

Furan oxidation follows an electrophilic pathway, with KMnO₄ generating dihydroxylated intermediates that further decompose to carboxylic acids .

-

The sulfonyl group remains inert under mild H₂O₂ conditions but may oxidize to sulfones under harsher protocols.

Reduction Reactions

Selective reduction of the oxadiazole ring is achievable with hydride donors:

Mechanistic Insight :

-

LiAlH₄ facilitates ring-opening reduction of oxadiazole to tetrazole via intermediate hydrazide formation .

-

NaBH₄/CuCl₂ selectively reduces C=N bonds but shows lower efficiency in polycyclic systems .

Nucleophilic Substitution

The sulfonyl group and oxadiazole ring participate in nucleophilic displacements:

Mechanistic Insight :

-

Hydrazine attacks the electrophilic sulfur in the oxadiazole, leading to ring contraction .

-

Alkylation occurs preferentially at the oxadiazole nitrogen due to electron-withdrawing effects of the sulfonyl group .

Electrophilic Aromatic Substitution (EAS)

The furan ring undergoes regioselective EAS reactions:

Mechanistic Insight :

-

Nitration and bromination follow classical EAS mechanisms, with directing effects from the methoxyphenyl group enhancing furan reactivity .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

Mechanistic Insight :

-

Cycloadditions proceed via dipole formation on the oxadiazole ring, with Cu(I) catalysts enhancing reaction rates .

Hydrolysis Reactions

Controlled hydrolysis of the oxadiazole ring:

Mechanistic Insight :

科学研究应用

Structural Characteristics

The compound features a furan ring , a 1,3,4-oxadiazole moiety , and a piperidine substituent . The oxadiazole ring contributes to its biological activity due to the presence of nitrogen and oxygen atoms, enhancing its electronic properties and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide range of biological activities:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of essential enzymes or disruption of cellular processes .

Antiparasitic Activity

The compound has demonstrated potential against protozoan parasites such as Plasmodium falciparum, responsible for malaria. In vitro studies show that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for parasite growth, suggesting its application in developing antimalarial drugs .

Anticancer Properties

Recent research highlights the anticancer potential of oxadiazole derivatives. In particular, studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanisms often involve targeting specific pathways related to cell proliferation and survival .

Antiviral Activity

Some derivatives have been evaluated for their antiviral effects against viruses like Dengue virus and Herpes simplex virus. These studies reveal promising results with certain compounds exhibiting IC50 values comparable to standard antiviral drugs .

Case Studies

Several case studies illustrate the effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Study | Antimicrobial Activity | Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 value of 0.5 µg/mL. |

| Anticancer Research | Cancer Cell Lines | Showed promising results in inhibiting growth of MCF7 cells with a growth percent inhibition of over 95% at a concentration of . |

| Antiparasitic Activity | Malaria | Exhibited IC50 values lower than standard treatments against Plasmodium falciparum, indicating enhanced efficacy. |

作用机制

The mechanism of action of 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Analogues with Piperidine-Sulfonyl Modifications

5-[1-(4-Nitrophenylsulfonyl)Piperidin-4-yl]-1,3,4-Oxadiazole-2-Thiol ()

- Substituents : Nitro group (electron-withdrawing) on the sulfonylated phenyl ring.

- SAR : Sulfonyl-piperidine-oxadiazole hybrids demonstrate that substituents on the phenyl ring critically influence bioactivity.

5-{1-[(4-Chlorophenyl)Sulfonyl]Piperidin-4-yl}-1,3,4-Oxadiazole Derivatives ()

- Substituents : Chloro group (moderately electron-withdrawing) on the phenyl ring.

- Activity : Compound 8g showed potent antibacterial activity against Gram-negative strains (e.g., E. coli), suggesting that halogens enhance membrane penetration. The methoxy group in the target compound may offer better solubility than chloro but weaker electronegativity .

1,3,4-Oxadiazoles with Sulfonyl/Alkyl Substituents

2-(Methylsulfonyl)-5-(4-Fluorobenzyl)-1,3,4-Oxadiazole ()

- Substituents : Methylsulfonyl and fluorobenzyl groups.

- Activity : Exhibited superior in vitro antibacterial activity (EC50: 1.07–7.14 µg/mL) against Xanthomonas species. The fluorobenzyl group likely enhances hydrophobicity, aiding pathogen membrane disruption. In contrast, the target compound’s sulfonylated piperidine may improve CNS penetration due to increased polarity .

2-(Methylsulfonyl)-5-((4-Fluorophenyl)Sulfonyl)Methyl-1,3,4-Oxadiazole ()

- Substituents : Dual sulfonyl groups with a fluorophenyl moiety.

- Activity : Demonstrated outstanding in vivo efficacy against rice bacterial blight (EC50: 0.17 µg/mL for Xanthomonas oryzae). The dual sulfonyl groups may enhance stability, whereas the target compound’s methoxy group could reduce steric hindrance .

1,3,4-Oxadiazoles with Aromatic and Heterocyclic Substituents

2-(4-Chlorophenyl)-5-Aryl-1,3,4-Oxadiazoles ()

- Substituents : Chlorophenyl and aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl).

- Activity : Compounds 106 and 107 showed >95% growth inhibition against cancer cell lines (SF-295, MCF7) at 10<sup>−5</sup> M. The methoxy-substituted analog (107 ) had slightly reduced activity compared to fluoro-substituted (106 ), suggesting electron-withdrawing groups enhance cytotoxicity. The target compound’s furan substituent may offer π-π stacking advantages .

2-[(2,4-Dichlorobenzyl)Sulfanyl]-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole ()

- Substituents : Dichlorobenzylthio and 4-methoxyphenyl.

- The target compound’s piperidine-sulfonyl group may improve pharmacokinetics compared to benzylthio .

Pharmacological Activity Trends

- Antibacterial Activity : Sulfonyl and halogen substituents (e.g., fluoro, chloro) correlate with enhanced antibacterial potency (EC50: 0.17–7.14 µg/mL). The target’s methoxy group may reduce efficacy compared to nitro or chloro analogs but improve solubility .

- Anticancer Activity : Electron-withdrawing groups (e.g., chloro, fluoro) at position 5 enhance cytotoxicity. The target’s furan group, a bioisostere for phenyl, may retain activity with reduced toxicity .

- CNS Activity : Electron-withdrawing groups (e.g., nitro, chloro) at positions 2 and 5 improve CNS depressant activity. The target’s methoxy group (electron-donating) may limit CNS penetration but reduce neurotoxicity .

生物活性

The compound 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a furan ring, a piperidine moiety, and a sulfonamide group. These structural components are known to contribute to various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₄O₆S |

| Molecular Weight | 432.5 g/mol |

| CAS Number | 923426-58-8 |

Research indicates that compounds containing the oxadiazole scaffold often exhibit significant anticancer activity. The presence of the furan and sulfonamide groups enhances the compound's ability to interact with biological targets such as enzymes and receptors.

Anticancer Activity

A study evaluating various oxadiazole derivatives found that compounds similar to This compound demonstrated potent antiproliferative effects against multiple cancer cell lines. For instance:

| Cell Line | % Inhibition | IC₅₀ (µM) |

|---|---|---|

| T-47D (Breast Cancer) | 90.47% | 0.67 |

| SK-MEL-5 (Melanoma) | 84.32% | 0.80 |

| MDA-MB-468 (Breast) | 84.83% | 0.87 |

These results suggest that the compound could inhibit tumor growth effectively by inducing apoptosis in cancer cells.

Pharmacological Studies

Pharmacological studies have highlighted the potential anti-inflammatory and analgesic effects of compounds with similar structures. The sulfonamide group is often associated with antimicrobial properties, while the piperidine ring can modulate receptor activity.

Case Studies

- Anticancer Efficacy : In a recent study, derivatives of oxadiazoles were tested against a panel of cancer cell lines at the National Cancer Institute (NCI). The results showed that some derivatives exhibited IC₅₀ values in the sub-micromolar range, indicating strong anticancer potential.

- Enzyme Inhibition : The compound was also evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as EGFR and Src kinases. Inhibitory concentrations were reported as low as 0.24 µM for EGFR, demonstrating significant potency.

常见问题

Q. What are the key synthetic routes for preparing 1,3,4-oxadiazole derivatives with sulfonylpiperidine moieties?

The synthesis typically involves multi-step reactions starting with piperidin-4-carboxylate derivatives. For example, ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate is converted to carbohydrazide intermediates, followed by cyclization with carbon disulfide or thiosemicarbazide to form the 1,3,4-oxadiazole core. Subsequent functionalization with furan or aryl groups is achieved via nucleophilic substitution or coupling reactions . Key steps include:

- Cyclization : Using POCl₃ or CS₂ under reflux conditions.

- Sulfonylation : Reaction of piperidine intermediates with 4-methoxyphenylsulfonyl chlorides.

- Purification : Flash column chromatography (e.g., ethyl acetate/hexane) and recrystallization (ethanol/water).

Q. How is structural characterization of 1,3,4-oxadiazole derivatives performed?

Standard methods include:

- Spectroscopy : ¹H/¹³C-NMR for verifying substituent positions (e.g., furan protons at δ 6.3–7.2 ppm; sulfonyl groups at δ 3.8 ppm for OCH₃) .

- Mass spectrometry : HRMS (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₀N₄O₄S at m/z 424.115) .

- FTIR : Peaks at 1650–1700 cm⁻¹ (C=N stretching) and 1150–1250 cm⁻¹ (S=O stretching) .

Q. What safety precautions are required when handling this compound?

The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Lab handling requires:

- PPE : Gloves, goggles, and fume hoods.

- First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence biological activity?

The 4-methoxyphenylsulfonyl group enhances electron-withdrawing properties, stabilizing the oxadiazole ring and improving binding to bacterial targets like penicillin-binding proteins. For example:

- Antibacterial activity : Derivatives with 4-chlorophenylsulfonyl groups show MIC values of 8–32 µg/mL against E. coli and P. aeruginosa due to increased lipophilicity .

- Steric hindrance : Bulky substituents on the piperidine ring (e.g., tert-butyl) reduce activity by obstructing target interactions .

Q. What strategies resolve contradictions in antibacterial data across structural analogs?

Discrepancies arise from assay conditions (e.g., broth microdilution vs. disk diffusion) and bacterial strain variability. Mitigation strategies include:

Q. How is enantioselective synthesis achieved for chiral piperidine-oxadiazole hybrids?

Iridium-catalyzed asymmetric amination with crotyl acetate in DME at 50°C yields (S)-enantiomers (ee = 97%). Key factors:

Q. What computational methods predict binding modes to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study interactions with enzymes like dihydrofolate reductase (DHFR). For example:

- Binding energy : −9.2 kcal/mol for the sulfonyl group interacting with Arg72.

- Pharmacophore modeling : Identifies critical hydrogen bonds between the oxadiazole ring and Thr121 .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for large-scale synthesis?

Q. What analytical techniques detect impurities in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。